1-Oxa-3,8-diazaspiro[4.5]decan-2-one trifluoroacetate
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Overview
Description
“1-Oxa-3,8-diazaspiro[4.5]decan-2-one trifluoroacetate” is a chemical compound with the CAS Number: 2138098-58-3 . It has a molecular weight of 270.21 . The IUPAC name for this compound is 1-oxa-3,8-diazaspiro[4.5]decan-2-one 2,2,2-trifluoroacetate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H12N2O2.C2HF3O2/c10-6-9-5-7(11-6)1-3-8-4-2-7;3-2(4,5)1(6)7/h8H,1-5H2,(H,9,10);(H,6,7) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical and Chemical Properties Analysis
This compound is a powder at room temperature . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density were not found in the available sources.Scientific Research Applications
Neuroprotective and Antiamnesic Effects
1-Oxa-3,8-diazaspiro[4.5]decan-2-one derivatives have shown significant neuroprotective and antiamnesic effects. They exhibit potent inhibitory action on neuronal calcium uptake, offering protection against brain edema and memory and learning deficits induced by various agents, including triethyltin chloride and diazepam (Tóth et al., 1997).
Antihypertensive Properties
These compounds have also been studied for their antihypertensive properties. In experiments involving spontaneous hypertensive rats, certain derivatives showed significant activity as antihypertensive agents (Caroon et al., 1981).
Application in Organic Synthesis
The compound has been used in organic synthesis, particularly in intramolecular oxidative cyclisation processes. This application is important for the formation of various complex organic structures (Kaçan et al., 1993).
Soluble Epoxide Hydrolase Inhibition
Derivatives of 1-Oxa-3,8-diazaspiro[4.5]decan-2-one have been identified as potent soluble epoxide hydrolase inhibitors. This is particularly important in the treatment of chronic kidney diseases, showcasing the therapeutic potential of these compounds (Kato et al., 2014).
Muscarinic Agonists
Some derivatives have been synthesized and assessed as M1 muscarinic agonists. They showed high binding affinities and in vivo muscarinic activity, indicating potential therapeutic applications in cognitive disorders (Tsukamoto et al., 1995).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Properties
IUPAC Name |
1-oxa-3,8-diazaspiro[4.5]decan-2-one;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2.C2HF3O2/c10-6-9-5-7(11-6)1-3-8-4-2-7;3-2(4,5)1(6)7/h8H,1-5H2,(H,9,10);(H,6,7) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTEACTKHRRMMDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CNC(=O)O2.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13F3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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